2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido
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Overview
Description
The compound “2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido” is a complex organic molecule. It contains a bithiophene group, which is a system of two thiophene rings fused together . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The compound also contains a methoxyphenyl group, which consists of a phenyl group (a ring of six carbon atoms, akin to benzene) with a methoxy group (-O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The bithiophene and methoxyphenyl groups would likely contribute to the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bithiophene could potentially undergo electrophilic aromatic substitution reactions . The methoxy group might be susceptible to reactions with strong acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Polymeric Materials for Energy Storage and Conversion
- Improved Performance of Sulfonated Polymers : A study by Yuan et al. (2020) on novel sulfonated poly(arylene ether sulfone) copolymers demonstrates their application in energy conversion devices, specifically fuel cells. These materials show high ion exchange capacities and conductivity, making them superior to commercially available membranes for fuel cells, due to their densely sulfonated pendant groups and excellent microphase separation (Yuan et al., 2020).
Environmental Applications
- Desulfurization of Petroleum Compounds : Kobayashi et al. (2000) researched the desulfurization capabilities of Rhodococcus erythropolis, which can process dibenzothiophene and benzothiophene derivatives by specifically cleaving their carbon-sulfur bonds. This work has implications for reducing sulfur content in fossil fuels, improving their environmental profile (Kobayashi et al., 2000).
Material Science and Engineering
- Hole-Transporting Materials for Solar Cells : Li et al. (2014) introduced electron-rich molecules based on thiophene cores for use as hole-transporting materials (HTMs) in perovskite solar cells. Their study demonstrates the potential of thiophene derivatives for achieving high efficiency in solar energy conversion, indicating a promising application area for similar compounds (Li et al., 2014).
Analytical and Environmental Chemistry
- Biodesulfurization Monitoring : MacPherson et al. (1998) used SPME/GC-MS to monitor metabolites in the biodesulfurization of model organosulfur compounds found in bitumen, such as dibenzothiophene. This research highlights the analytical approaches to understanding and optimizing microbial desulfurization processes for environmental applications (MacPherson et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S3/c1-22-13-5-2-3-7-17(13)25(20,21)18-11-12(19)14-8-9-16(24-14)15-6-4-10-23-15/h2-10,12,18-19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODUCXQGNZGLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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